6-Methyl-4-azaindole-2-carboxylic acid ethyl ester (CAS: 1260386-17-1) is a highly specialized, pre-functionalized heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a pyrrolo[3,2-b]pyridine core, a precisely positioned 6-methyl substituent, and a highly processable 2-ethyl ester group, this compound serves as a critical headgroup precursor. It has gained significant industrial prominence in the synthesis of MTA-cooperative PRMT5 inhibitors and other advanced epigenetic or kinase-targeted therapeutics. The 6-methyl group provides an essential steric and lipophilic vector that modulates target binding kinematics and improves pharmacokinetic profiles, while the ethyl ester ensures superior solubility and stability during early-stage library diversification compared to its free acid counterpart [1]. For procurement teams and synthetic chemists, this molecule represents a ready-to-use, regiochemically pure scaffold that bypasses the notoriously difficult late-stage functionalization of electron-deficient azaindole systems [2].
Substituting this specific compound with the generic, unsubstituted 4-azaindole-2-carboxylic acid ethyl ester fundamentally compromises downstream target engagement. In the design of allosteric or cooperative inhibitors (such as PRMT5), the 6-methyl group is not merely decorative; it is required to induce specific steric clashes (e.g., a ~0.7 Å shift in the Glu435 side chain) that drive high-affinity, cooperative binding [1]. Attempting to procure the generic core and perform late-stage methylation on the electron-poor pyridine ring routinely fails, yielding complex mixtures with poor regioselectivity and unacceptably low yields. Furthermore, substituting the ethyl ester with the 6-methyl-4-azaindole-2-carboxylic acid (free acid) introduces severe handling bottlenecks; the free acid is prone to zwitterion formation, exhibits poor solubility in standard non-polar cross-coupling solvents, and risks decarboxylation under harsh N-alkylation conditions [2]. Therefore, procuring the exact 6-methyl ethyl ester form is mandatory for both synthetic efficiency and optimal biological performance.
In the development of MTAP-deleted cancer therapeutics, the substitution pattern on the azaindole headgroup directly dictates target cooperativity. Structural data demonstrates that 6-substituted 4-azaindole cores (derived from this precursor) induce a critical ~0.7 Å positional shift in the Glu435 side chain of the PRMT5 active site due to electronic and steric repulsion. This precise shift enhances SDMA MTA cooperativity by >50-fold, driving sub-10 nM cellular potency [1]. Unsubstituted 4-azaindole comparators fail to induce this shift, resulting in significantly lower cooperative binding affinity.
| Evidence Dimension | MTA-cooperative target binding affinity |
| Target Compound Data | >50-fold MTA cooperativity (sub-10 nM cell potency) via ~0.7 Å Glu435 shift |
| Comparator Or Baseline | Unsubstituted 4-azaindole core (minimal Glu435 shift, lower cooperativity) |
| Quantified Difference | >50-fold enhancement in cooperative binding |
| Conditions | X-ray crystallography and biochemical PRMT5/MTA assays (HCT116 cells) |
Procuring the 6-methyl variant is essential for researchers aiming to achieve the high target cooperativity required for selective efficacy in MTAP-deficient oncology models.
Replacing highly polar headgroups with the lipophilic 6-methyl-4-azaindole core drastically improves the pharmacokinetic profile of lead compounds. In comparative hit-to-lead studies, incorporating this specific azaindole scaffold increased intrinsic permeability (Papp) to >20 × 10^-6 cm/s, a stark improvement over polar baseline headgroups (e.g., thiazole guanidines) which exhibited poor permeability (Papp < 5 × 10^-6 cm/s) [1]. The 6-methyl group specifically tunes the LogP to an optimal range for oral dosing.
| Evidence Dimension | Intrinsic cellular permeability (Papp) |
| Target Compound Data | Papp > 20 × 10^-6 cm/s |
| Comparator Or Baseline | Polar baseline headgroups (Papp < 5 × 10^-6 cm/s) |
| Quantified Difference | >4-fold increase in intrinsic permeability |
| Conditions | In vitro permeability assays (e.g., Caco-2) during lead optimization |
Buyers focused on in vivo efficacy must select this building block to ensure their synthesized libraries possess the requisite membrane permeability for oral bioavailability.
For industrial library generation, the physical form of the building block dictates synthetic throughput. The ethyl ester form of 6-methyl-4-azaindole-2-carboxylic acid is highly soluble in a broad range of standard organic solvents (DCM, THF, EtOAc) and remains stable during rigorous N-alkylation or cross-coupling at the pyrrole nitrogen. In contrast, the free acid comparator frequently forms intractable zwitterions, requires highly polar, high-boiling solvents (DMF/DMSO), and is susceptible to decarboxylation at elevated temperatures [1].
| Evidence Dimension | Solubility and handling stability |
| Target Compound Data | High solubility in standard non-polar/aprotic solvents; stable to N-functionalization |
| Comparator Or Baseline | 6-Methyl-4-azaindole-2-carboxylic acid (free acid) (poor solubility, thermal instability) |
| Quantified Difference | Enables direct use in diverse solvent systems without pre-activation or protection steps |
| Conditions | Standard laboratory N-alkylation and cross-coupling workflows |
Procuring the ethyl ester rather than the free acid eliminates mandatory protection/deprotection steps, significantly accelerating high-throughput library synthesis.
This compound is the premier precursor for synthesizing the headgroup of MTA-cooperative PRMT5 inhibitors. Its pre-installed 6-methyl group is strictly required to induce the necessary steric shifts in the target enzyme's active site, making it an indispensable starting material for oncology programs targeting MTAP-deleted cancers [1].
Due to the excellent solubility and stability of the ethyl ester, this building block is ideal for automated, high-throughput parallel synthesis. It allows for orthogonal, late-stage diversification—specifically N1-alkylation followed by C2-ester saponification and amidation—without the yield losses associated with free-acid handling [2].
When existing drug candidates suffer from poor oral bioavailability due to highly polar or metabolically unstable headgroups, this lipophilic, metabolically blocked (at the 6-position) azaindole core is swapped in. It reliably increases intrinsic permeability (Papp) and improves the overall DMPK profile for systemic or CNS-targeted delivery [1].